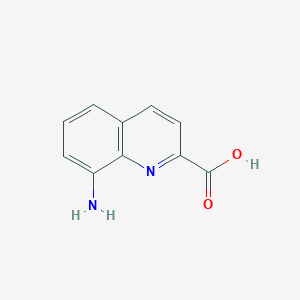

8-aminoquinoline-2-carboxylic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Aminoquinoline 2 Carboxylic Acid and Its Analogs

Strategies for the Synthesis of 8-Aminoquinoline-2-carboxylic Acid

The construction of the this compound framework can be achieved through several classical named reactions that form the quinoline (B57606) ring system. The Friedländer annulation is one of the most direct and widely used methods for quinoline synthesis. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an α-keto acid.

A plausible pathway to this compound via the Friedländer synthesis would involve the reaction of 2,6-diaminobenzaldehyde with pyruvic acid. The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. Catalysts for this transformation range from acids (e.g., p-toluenesulfonic acid, iodine) to bases (e.g., potassium tert-butoxide). A one-pot variation starting from an o-nitroarylcarbaldehyde, which is reduced in situ to the corresponding amine before condensation, also presents a viable and scalable approach.

| Reaction Name | Reactants | Typical Product | Applicability to Target Compound |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted quinolines | Highly applicable; reaction of a 2,6-diaminobenzaldehyde derivative with pyruvic acid. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinolines | Less direct; requires a specific α,β-unsaturated precursor to yield the desired substitution pattern. |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted quinolines | Generally not suitable for synthesizing 2-carboxy-substituted quinolines without specialized diketones. |

Derivatization Approaches at the Aminoquinoline Nucleus

The 8-aminoquinoline (B160924) moiety is a rich platform for derivatization, both at the heterocyclic ring system and at the exocyclic amino group.

Functionalization of the Quinoline Ring System

The 8-aminoquinoline group is widely recognized as a powerful bidentate directing group in transition-metal-catalyzed C–H bond functionalization. While often used as an auxiliary attached to a different molecule, this directing capability can be harnessed for the functionalization of the 8-aminoquinoline ring itself. Research has shown that amides derived from 8-aminoquinoline can direct reactions to specific positions on the quinoline core.

For instance, copper-catalyzed reactions have been developed for the regioselective sulfonylation and halogenation at the C5 position of 8-aminoquinoline amides. These transformations typically proceed via a chelation-assisted mechanism where the metal catalyst coordinates to both the quinoline nitrogen and the amino group (or its acylated derivative), bringing the catalyst into proximity of the C5–H bond. This strategy allows for the introduction of various sulfonyl and halogen substituents, significantly diversifying the molecular scaffold. Photocatalytic and electrocatalytic methods are also emerging as green and efficient strategies for the site-selective C–H functionalization of 8-aminoquinolines.

| Reaction | Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Sulfonylation | Arylsulfonyl chlorides | CuI, K₂CO₃, in air | |

| Sulfonylation | Sodium sulfinates | Mn(OAc)₃, TFA | |

| Halogenation (Cl, Br, I) | Acyl halides (dual role) | Cu(OAc)₂, O₂ | |

| Bromination | Alkyl bromides | CuBr, TBHP, DMSO |

Modification of the Amino Group

The primary amino group at the C8 position is a key site for chemical modification, allowing for the introduction of a wide range of functionalities through standard amine chemistry.

Acylation: The amino group readily reacts with acylating agents such as acyl halides or anhydrides in the presence of a base to form the corresponding amides. This is one of the most common transformations and is often the first step in preparing 8-aminoquinoline-based directing groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine yields stable sulfonamides. This modification alters the electronic properties and steric bulk around the nitrogen atom.

Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amine derivatives.

These modifications not only change the properties of the parent molecule but are also crucial for modulating its coordinating ability in catalytic applications.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylative processes.

Esterification and Amidation Protocols

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. This is typically achieved through two main strategies:

Activation to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols or amines to form the desired ester or amide, respectively.

Use of Coupling Reagents: A milder and more common approach, particularly in medicinal chemistry, involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ, allowing for direct reaction with an amine or alcohol. Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Reflux in neat reagent or inert solvent | Highly reactive intermediate; may not be suitable for sensitive substrates. |

| Peptide Coupling | EDC, HOBt, DIPEA | DMF or CH₂Cl₂, Room Temperature | Commonly used for forming amide bonds with a wide range of amines. |

| HATU, DIPEA | DMF, Room Temperature | Highly efficient uronium-based coupling agent. | |

| DCC, DMAP | CH₂Cl₂, 0°C to Room Temperature | Effective but produces a dicyclohexylurea (DCU) byproduct that must be filtered off. |

Decarboxylative Processes

Decarboxylation involves the removal of the carboxylic acid group with the release of carbon dioxide. For aromatic carboxylic acids, this transformation often requires harsh conditions or catalytic activation. Modern synthetic chemistry has leveraged this process to develop powerful new bond-forming reactions.

Protodecarboxylation: This is the formal replacement of the –COOH group with a hydrogen atom. For heteroaromatic carboxylic acids, this can be achieved using copper-based catalysts, often under microwave irradiation to accelerate the reaction. Heating in a high-boiling solvent like quinoline in the presence of copper salts is a classic method for this transformation.

Decarboxylative Cross-Coupling: This has emerged as a powerful strategy for forming C–C bonds, where the carboxylic acid acts as a readily available and stable alternative to organometallic reagents. In these reactions, a transition metal catalyst, typically palladium, facilitates the coupling of the heteroaromatic carboxylic acid with a partner, such as an aryl halide. The reaction proceeds with the extrusion of CO₂, forming a new bond at the position of the former carboxyl group. This methodology provides a facile route to aryl-substituted quinolines from this compound.

| Process | Typical Reagents/Catalyst | Transformation | Reference |

|---|---|---|---|

| Protodecarboxylation | Cu₂O, 1,10-phenanthroline, NMP/quinoline | Ar-COOH → Ar-H | |

| Decarboxylative Cross-Coupling | Pd(OAc)₂, Ligand (e.g., PCy₃), Base, Aryl Halide | Ar-COOH + Ar'-X → Ar-Ar' | |

| Hunsdiecker Decarboxylation | Silver salt of carboxylic acid, Bromine | Ar-COOAg + Br₂ → Ar-Br |

Regioselective Synthesis of Substituted Analogs

The synthesis of substituted analogs of this compound with precise control over the position of new functional groups is a key objective for creating diverse chemical libraries. Modern synthetic efforts have largely focused on transition-metal-catalyzed C-H bond activation, a powerful strategy that allows for the direct functionalization of the quinoline core.

In this context, the 8-amino group plays a crucial role as a bidentate directing group, typically after being converted to an amide. This amide moiety coordinates with a metal catalyst, positioning it in close proximity to the C-H bond at the C5 position and enabling highly regioselective functionalization. While the parent this compound itself is not typically the direct substrate for these transformations due to potential interference from the free amine and carboxylic acid groups, its derivatives, particularly amides, are extensively used.

C5-Halogenation:

The introduction of a halogen atom at the C5 position is a valuable transformation, as the resulting halo-quinolines serve as versatile intermediates for further cross-coupling reactions. Both metal-catalyzed and metal-free methods have been developed for this purpose.

An iron(III)-catalyzed method provides a sustainable approach for the highly regioselective halogenation of 8-amidoquinolines in water, an environmentally benign solvent. mdpi.com Additionally, a metal-free protocol using trihaloisocyanuric acid as the halogen source proceeds efficiently at room temperature, offering an economical and operationally simple alternative. rsc.org This reaction demonstrates broad substrate scope, tolerating various amide derivatives at the C8 position. rsc.org

Table 1: Regioselective C5-Halogenation of 8-Amidoquinoline Derivatives

| Halogenating Agent | Catalyst/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Halosuccinimide (NXS) | FeCl₃ | H₂O | Sustainable, high regioselectivity, uses water as solvent. | mdpi.com |

| Trihaloisocyanuric acid (TCICA, TCCA) | Metal-free, TFA | DCE | Operationally simple, proceeds at room temperature, atom economical. | rsc.org |

| Molecular Iodine (I₂) | Ni(II) catalysis | Not specified | Uses inexpensive and mild iodine source. | nih.gov |

C5-Arylation and Alkylation:

Palladium-catalyzed C-H arylation represents another cornerstone of regioselective functionalization. Using the 8-amido group for direction, a wide range of aryl and heteroaryl groups can be installed at the C5 position. nih.gov This method allows for significant diversification of the quinoline scaffold. nih.gov

Furthermore, photocatalytic methods have emerged for the regioselective difluoroalkylation at the C5 position, utilizing visible light to drive the reaction. researchgate.net This approach provides access to fluorinated quinoline derivatives, which are of high interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. researchgate.net

Table 2: Regioselective C5-Arylation and Alkylation of 8-Amidoquinoline Derivatives

| Reaction Type | Reagent | Catalyst/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Arylation | Aryl iodides | Pd(OAc)₂, AgOAc | tert-Amyl alcohol or DCE | Broad scope of aryl and heteroaryl groups can be introduced. | nih.gov |

| Difluoroalkylation | Difluoromethyl bromides | Visible light, photocatalyst | Not specified | Provides access to fluorinated analogs under mild conditions. | researchgate.net |

Development of Sustainable Synthetic Pathways

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for the synthesis of this compound and its analogs. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. The synthesis of various quinoline derivatives has been shown to benefit from microwave assistance. For instance, the Friedländer synthesis, a classic method for constructing the quinoline core, can be performed with significantly higher yields under microwave irradiation compared to conventional heating. rsc.org This technique has been successfully applied to the synthesis of 8-hydroxyquinoline (B1678124) derivatives and other related heterocyclic systems, suggesting its applicability to the synthesis of this compound. rsc.orgnih.govacs.org Researchers have also developed microwave-assisted, catalyst-free annulation reactions in green solvents like water to produce complex fused quinoline systems. rsc.org

Photocatalysis and Metal-Free Reactions:

Visible-light photocatalysis offers a sustainable alternative to traditional methods that often require harsh conditions or precious metal catalysts. As mentioned, the C5-difluoroalkylation of 8-aminoquinoline amides can be achieved using this technology, harnessing the energy of light to promote the desired chemical transformation. researchgate.net The development of metal-free C-H halogenation reactions further contributes to the greening of quinoline synthesis by avoiding the use of potentially toxic and costly transition metals, while also simplifying product purification. rsc.orgresearchgate.net

Use of Greener Solvents and Catalysts:

One of the core tenets of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. The successful execution of the iron(III)-catalyzed C5-halogenation of 8-amidoquinolines in water is a prime example of this principle in action. mdpi.com Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium or rhodium. The development of multicomponent reactions (MCRs) in environmentally friendly solvents like ethanol or even under solvent-free conditions also represents a significant step toward sustainability, as these reactions increase atom economy by combining several synthetic steps into a single operation. nih.gov

Table 3: Examples of Sustainable Synthetic Methods for Quinoline Derivatives

| Sustainable Approach | Specific Method | Key Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. | rsc.orgacs.org |

| Alternative Energy Sources | Visible-light photocatalysis | Uses a renewable energy source, enables unique transformations under mild conditions. | researchgate.net |

| Greener Reagents & Catalysts | Metal-free C-H halogenation | Avoids transition metals, reduces cost and toxicity, simplifies purification. | rsc.org |

| Iron(III) catalysis | Utilizes an earth-abundant, low-toxicity metal catalyst. | mdpi.com | |

| Safer Solvents | Reactions in water | Eliminates the need for volatile and hazardous organic solvents. | mdpi.com |

Coordination Chemistry and Metal Complexation of 8 Aminoquinoline 2 Carboxylic Acid

Ligand Design Principles and Coordination Modes of the 8-Aminoquinoline (B160924) Scaffold

The 8-aminoquinoline (8-AQ) scaffold is a privileged motif in coordination chemistry, recognized for its capacity as a potent bidentate chelating agent. scirp.orgnih.gov The design of ligands based on this scaffold leverages the geometric arrangement of its two nitrogen donor atoms: the endocyclic quinoline (B57606) nitrogen and the exocyclic amino nitrogen at the 8-position. This arrangement forms a stable five-membered chelate ring upon coordination with a metal ion. nih.gov Typically, the 8-AQ ligand binds in a neutral, bidentate fashion through these two nitrogen sites, although it can occasionally be deprotonated at the exocyclic amine to bind as an anion. nih.gov

The introduction of a carboxylic acid group at the 2-position, creating 8-aminoquinoline-2-carboxylic acid (8-AQA), significantly enhances its coordination potential. This modification transforms the ligand from a bidentate N,N-donor system to a potentially tridentate N,N,O-donor ligand. The carboxylate group provides a third, anionic oxygen donor site, which can participate in metal binding to form an additional, stable six-membered chelate ring. This tridentate character increases the preorganization and stability of the resulting metal complexes. uncw.edu The versatility of the 8-AQ scaffold allows for further modifications, such as the introduction of different sidechains, to fine-tune the affinity and selectivity for specific metal ions. researchgate.netmtak.huarkat-usa.org These derivatives are often employed as building blocks for chemosensors and other functional metal complexes. mtak.huarkat-usa.org

The coordination modes observed for the 8-aminoquinoline scaffold are diverse. While the bidentate N,N-chelation is most common, bridging binding modes are also known. nih.gov In the case of this compound and its analogues like 8-hydroxyquinoline-2-carboxylic acid, the tridentate coordination involving the quinoline nitrogen, the amino/hydroxyl nitrogen/oxygen, and the carboxylate oxygen is predominant, leading to the formation of highly stable complexes. uncw.edursc.org

Thermodynamics and Kinetics of Metal Ion Chelation

The coordination of this compound with metal ions in solution is governed by complex equilibria that are highly dependent on pH. The ligand itself undergoes protonation/deprotonation events, which are fundamental to its binding behavior. For the analogous compound 8-hydroxyquinoline-2-carboxylic acid (8-HQA), potentiometric and spectrophotometric titrations have been used to determine its proton dissociation constants (pKa values) and the stability constants of its metal complexes. uncw.edursc.orgnih.gov

Studies on 8-HQA reveal the formation of various complex species in solution. For instance, in the presence of Ga(III), species such as [Ga(8-HQA)]+, [Ga(8-HQA)(OH)], [Ga(8-HQA)(OH)₂]⁻, and [Ga(8-HQA)₂]⁻ have been identified, with the bis-chelated complex [Ga(8-HQA)₂]⁻ being the most stable. nih.gov Similarly, detailed thermodynamic investigations of the Fe(II)/8-HQA and Fe(III)/8-HQA systems show the formation of multiple FeLqHr species (where L is the ligand) with varying ligand-to-metal ratios (q = 1, 2, or 3) and protonation states (r = -2 to 1) across a wide pH range. rsc.org The stability of these complexes is generally high, which is attributed to the preorganized nature of the tridentate ligand. uncw.edu

The table below presents the stability constants for metal complexes formed with the related ligand, 8-hydroxyquinoline-2-carboxylic acid, illustrating the strength of these interactions in aqueous solution.

| Metal Ion | Log K1 | Conditions |

|---|---|---|

| Cu(II) | 12.00 | 0.1 M NaClO₄, 25 °C |

| Pb(II) | 11.35 | 0.1 M NaClO₄, 25 °C |

| La(III) | 10.13 | 0.1 M NaClO₄, 25 °C |

| Gd(III) | 9.89 | 0.1 M NaClO₄, 25 °C |

| Zn(II) | 9.10 | 0.1 M NaClO₄, 25 °C |

| Cd(II) | 8.57 | 0.1 M NaClO₄, 25 °C |

| Ca(II) | 6.16 | 0.1 M NaClO₄, 25 °C |

| Mg(II) | 4.93 | 0.1 M NaClO₄, 25 °C |

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid. uncw.edu

Ligands derived from the 8-aminoquinoline scaffold often exhibit significant selectivity for certain transition metal ions. Derivatives designed with tetradentate coordination spheres have shown high selectivity for Cu(II) over other biologically relevant metals like Cu(I), Fe(III), and Zn(II). nih.gov For example, the chelator TDMQ29, based on an 8-aminoquinoline motif, demonstrates strong and specific binding to copper, with an apparent stability constant (log K app) of 15.7 for Cu(II) compared to only 5.8 for Zn(II). researchgate.net This selectivity is crucial for applications targeting copper homeostasis. nih.gov

The complexation of this compound and its analogues is also highly selective between different oxidation states of the same metal, a property that is pH-dependent. A thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) revealed that its complexing ability is generally much higher for Fe(III) than for Fe(II). rsc.org However, the sequestering ability, measured by pL₀.₅ values (the negative logarithm of the free ligand concentration required to chelate 50% of the metal), shows a nuanced pH dependence:

At low pH (e.g., pH 3.0), 8-HQA is more effective at sequestering Fe(III) (pL₀.₅ = 6.3) than Fe(II) (pL₀.₅ = 3.1). rsc.org

At pH 8.1, the sequestering ability is nearly identical for both Fe(III) (pL₀.₅ = 8.3) and Fe(II) (pL₀.₅ = 8.1). rsc.org

At high pH (e.g., pH 10.0), the selectivity reverses, with 8-HQA being a more effective sequestering agent for Fe(II) (pL₀.₅ = 8.9) than for Fe(III) (pL₀.₅ = 6.2). rsc.org

The 8-aminoquinoline scaffold has also been identified as a potent ionophore for Ni(II) and Zn(II) in addition to Cu(II). arkat-usa.org While specific data for Pt(II) with this compound is less common, related ligands have been shown to form stable complexes with platinum group metals, suggesting potential for chelation. nih.gov

Structural Characterization of Metal Complexes Formed with this compound and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the solid-state structures of metal complexes. This method has been widely applied to complexes formed with 8-aminoquinoline and its derivatives, providing precise information on coordination geometries, bond lengths, and bond angles. rsc.orgmdpi.comacs.org

For example, the structures of zinc(II), cadmium(II), and cobalt(III) complexes with a tripodal tris-8-aminoquinoline ligand were determined by single-crystal X-ray diffraction. rsc.org These studies revealed that the first-row transition metals, zinc and cobalt, adopted six-coordinate octahedral geometries, although with different sets of donor atoms. The larger cadmium ion was found to be seven-coordinate. rsc.org The molecular structure of an 8-aminoquinoline amide of 3-oxo-olean-12-en-28-oic acid has also been unambiguously established by this technique. mdpi.com

In studies of zinc complexes with 8-aminoquinoline (8-AMQ) and pseudohalide ions, X-ray analysis confirmed the coordination of the metal center through the N-donor atoms of the 8-AMQ ligand. acs.org Similarly, for the related 8-hydroxyquinoline (B1678124) Schiff base complexes of Cu(II) and Zn(II), single-crystal X-ray diffraction provided detailed structural data, revealing dinuclear copper complexes with relatively short Cu-Cu distances. nih.gov These analyses are crucial for correlating solid-state structure with properties observed in solution.

The molecular architecture of complexes with the 8-aminoquinoline scaffold is diverse, dictated by the specific metal ion, the ligand's denticity, and the presence of other coordinating species. As revealed by X-ray crystallography, common geometries include octahedral and square-planar arrangements. rsc.orgscirp.org For instance, Cu(II) often forms square-planar complexes with 8-hydroxyquinoline, while other M(II) ions may form octahedral complexes by coordinating two additional water molecules. scirp.org

Bonding properties, such as metal-ligand bond lengths and angles, provide insight into the nature of the coordination. In rhenium complexes with 8-aminoquinoline, the metal-nitrogen bond distances to the N-heterocyclic nitrogen and the exocyclic amino nitrogen are surprisingly similar, despite differences in the Lewis basicity of the two donor sites. nih.gov The N-Re-N bite angles are consistently acute, around 76.5°. nih.gov The formation of stable five- or six-membered chelate rings is a defining feature of these complexes. jchemlett.com During complexation, the aromaticity of the quinoline ring system often increases, a phenomenon known as the "chelatoaromatic effect," which further stabilizes the resulting metal complex. researchgate.net The use of 8-aminoquinoline as a directing group in organic synthesis is a testament to the stability and well-defined geometry of its coordination to metal centers. sci-hub.sewikipedia.org

| Complex | Re-N (quinoline) (Å) | Re-N (amino) (Å) | N-Re-N Angle (°) |

|---|---|---|---|

| Complex 1 | 2.196(8), 2.174(8) | 2.206(7), 2.197(7) | 76.5(3), 76.6(3) |

| Complex 2 | 2.179(4) | 2.197(5) | 76.63(16) |

| Complex 4 | 2.180(5), 2.186(5) | 2.198(5), 2.191(5) | 76.63(19), 76.82(19) |

Data from a study on (8-Amino)quinoline Complexes of Re(CO)₃ Halides. nih.gov

Analysis of Metal-Ligand Interactions and Stability Constants

The coordination chemistry of this compound is predicated on its structural capacity to act as a multidentate ligand, enabling the formation of stable complexes with a variety of metal ions. While extensive quantitative data on its stability constants are not widely reported in scientific literature, a detailed analysis of its molecular structure allows for a thorough understanding of its expected metal-ligand interactions. The molecule possesses three potential donor sites for metal coordination: the nitrogen atom of the quinoline ring, the nitrogen atom of the amino group at the 8-position, and the oxygen atoms of the carboxylic acid group at the 2-position.

This arrangement allows this compound to function as a potent tridentate chelating agent, binding to a central metal ion through its N,N,O donor set. The formation of two five-membered chelate rings upon complexation—one involving the quinoline nitrogen and the amino nitrogen, and the second involving the quinoline nitrogen and the carboxylate group—is expected to confer significant thermodynamic stability to the resulting metal complexes due to the chelate effect. Derivatives of 8-aminoquinoline are recognized as powerful ionophores and are frequently utilized in the design of chemosensors, particularly for transition metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ arkat-usa.orgresearchgate.net.

Given the scarcity of specific stability constant data for this compound, it is instructive to examine the coordination behavior of a closely related analogue, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), for which detailed thermodynamic data are available. Like the target ligand, 8-HQA acts as a tridentate chelator but with an O,N,O donor set (phenolic oxygen, quinoline nitrogen, and carboxylic oxygen). Studies on 8-HQA have demonstrated the formation of remarkably stable complexes with a range of divalent and trivalent metal ions uncw.edu. The stability constants (Log K₁) for several metal complexes of 8-HQA are presented below for comparative analysis.

The high stability observed for 8-HQA complexes is attributed to its strong chelating ability uncw.edu. It is reasonable to infer that this compound would form complexes with comparable or potentially different stabilities, influenced by the difference in basicity and bonding characteristics between the amino (-NH₂) and hydroxyl (-OH) donor groups. The amino group is generally a softer donor than the hydroxyl group, which may influence the selectivity of the ligand towards different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. The robust chelating framework of the 8-aminoquinoline moiety is a foundational aspect of its derivatives' utility in forming stable metal complexes arkat-usa.orgresearchgate.net.

Table 1: Stability Constants (Log K₁) of Metal Complexes with the Analogous Ligand 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)

Note: This data is for 8-hydroxyquinoline-2-carboxylic acid and is presented for comparative purposes due to the limited availability of quantitative data for this compound. The measurements were conducted at 25 °C in 0.1 M NaClO₄ uncw.edu.

| Metal Ion | Log K₁ |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

Advanced Spectroscopic Characterization and Analytical Methods of 8 Aminoquinoline 2 Carboxylic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 8-aminoquinoline-2-carboxylic acid and its complexes. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides detailed insights into the molecular framework and intermolecular interactions.

¹H, ¹³C, and Multinuclear NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 8-aminoquinoline (B160924) derivatives are instrumental in confirming their identity and understanding the electronic environment of the nuclei. In derivatives of 8-aminoquinoline, the protons of the quinoline (B57606) ring typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in a series of compounds where 8-aminoquinoline is linked to natural acids via an amide bond, the quinoline protons resonate between 7.50 and 8.86 ppm. nih.gov

The formation of complexes, such as proton transfer complexes, significantly influences the chemical shifts. In a proton transfer complex formed between 8-aminoquinoline and chloranilic acid, both ¹H and ¹³C NMR studies were used to confirm the formation of the new compound. nih.gov The protonation of the quinoline nitrogen upon complex formation leads to notable changes in the chemical shifts of adjacent protons and carbons, providing clear evidence of the interaction.

The chemical shifts of the 8-aminoquinoline moiety can also be affected by the nature of the substituent at the 2-position. For example, in amides derived from 8-aminoquinoline, the amide NH signal provides a characteristic resonance, and the heteroaromatic signals are typical for the 8-aminoquinoline scaffold when used as a directing group in synthesis. mdpi.com

Below is a table summarizing typical chemical shifts for protons and carbons in 8-aminoquinoline derivatives, illustrating the data obtained from such analyses.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Aminoquinoline Derivatives

| Nucleus | Position | Chemical Shift (ppm) | Compound Type | Reference |

| ¹H | Aromatic (quinoline) | 7.50 - 8.86 | Caffeic acid conjugate | nih.gov |

| ¹H | CH= | 6.32, 7.32 | Caffeic acid conjugate | nih.gov |

| ¹³C | C=O (amide) | 174.03 | Caffeic acid conjugate | nih.gov |

| ¹³C | C=O (amide) | 169.64 | Caffeic acid conjugate | nih.gov |

| ¹³C | Aromatic (quinoline) | 118.46 - 150.15 | Caffeic acid conjugate | nih.gov |

| ¹³C | C=O (amide) | 173.12 | Lipoic acid conjugate | nih.gov |

| ¹³C | C=O (amide) | 167.16 | Lipoic acid conjugate | nih.gov |

| ¹³C | Aromatic (quinoline) | 116.76 - 148.53 | Lipoic acid conjugate | nih.gov |

2D NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system and any attached side chains.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC spectra show correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different molecular fragments, such as connecting the carboxylic acid group or its derivatives to the quinoline backbone.

For example, in the structural analysis of 8-aminoquinoline amides derived from triterpenoids, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) was employed. mdpi.com This technique identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and conformation. The observation of NOE effects between the aromatic system of the quinoline and specific protons of the triterpenoid (B12794562) skeleton confirmed the spatial orientation of the 8-aminoquinoline amide moiety. mdpi.com

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman analysis, provides detailed information about the functional groups present in this compound and its complexes. These techniques are highly sensitive to changes in molecular structure and bonding, making them ideal for identifying the compound and studying its interactions.

Identification of Functional Groups and Molecular Fingerprints

The FTIR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. orgchemboulder.com The O–H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3300–2500 cm⁻¹. orgchemboulder.com This broadness is due to strong hydrogen bonding, often involving dimerization. Superimposed on this are the sharper C–H stretching bands of the aromatic ring. orgchemboulder.com

The carbonyl (C=O) stretch is a strong, intense band appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can indicate whether the acid is in a dimeric form or if the carbonyl group is conjugated with the aromatic ring. The N-H stretching vibrations of the primary amino group are expected in the 3400-3300 cm⁻¹ region. Other important bands include the C–O stretch (1320–1210 cm⁻¹) and O–H bend (1440–1395 cm⁻¹ and 950–910 cm⁻¹). orgchemboulder.com

In amide derivatives, such as 3-oxo-olean-12-en-28-oic acid 8-aminoquinoline amide, characteristic IR bands have been reported at 3367 cm⁻¹ (N-H stretch), and 1705 and 1668 cm⁻¹ (C=O stretches from the ketone and amide groups, respectively). mdpi.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands unique to the molecule, which can be used for definitive identification. The infrared spectrum of solid-state quinoline-2-carboxylic acid suggests it exists in both neutral and zwitterionic tautomeric forms. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Carboxylic Acids and Amide Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound/Functional Group | Reference |

| O–H Stretch | 3300-2500 (broad) | Carboxylic Acid | orgchemboulder.com |

| N–H Stretch | 3367 | 8-Aminoquinoline Amide | mdpi.com |

| C=O Stretch | 1760-1690 | Carboxylic Acid | orgchemboulder.com |

| C=O Stretch | 1705 (ketone), 1668 (amide) | 8-Aminoquinoline Amide | mdpi.com |

| C–O Stretch | 1320-1210 | Carboxylic Acid | orgchemboulder.com |

| O–H Bend | 1440-1395 and 950-910 | Carboxylic Acid | orgchemboulder.com |

Characterization of Proton Transfer Complexes

Vibrational spectroscopy is particularly effective for studying proton transfer complexes. When 8-aminoquinoline acts as a base and a carboxylic acid acts as an acid, a proton can be transferred from the carboxyl group to the quinoline nitrogen. This event causes distinct and observable shifts in the vibrational spectra.

The formation of a proton transfer complex between 8-aminoquinoline and chloranilic acid was confirmed by FTIR. nih.gov The presence of N⁺-H----O⁻ hydrogen bonds, a hallmark of proton transfer, was ascertained through spectral analysis. nih.gov In studies of complexes between 8-aminoquinoline and various nitro-substituted aromatic carboxylic acids, infrared spectroscopy was used to confirm the protonation of the quinoline nitrogen and its subsequent hydrogen-bonding interaction with the carboxylate group of the acid. researchgate.netresearchgate.net The disappearance or significant shift of the broad carboxylic O-H stretch and changes in the C=O stretching frequency are key indicators. The C=O stretch of the neutral acid is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻), which typically appear around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study the formation and properties of complexes involving this compound. The quinoline ring system has characteristic π → π* transitions that are sensitive to substitution and complexation.

When this compound or its derivatives form complexes, new absorption bands can appear, or existing bands can shift. This is particularly true for charge-transfer (CT) complexes. For the proton transfer complex of 8-aminoquinoline with chloranilic acid, UV-visible spectroscopy was used to confirm its formation. nih.gov The Benesi-Hildebrand equation, a method based on UV-Vis spectral changes upon complexation, was employed to determine the 1:1 stoichiometry of the complex and to calculate physical parameters such as the molar extinction coefficient (εCT) and the formation constant (KCT). nih.gov

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes. The ability of 8-aminoquinoline derivatives to chelate copper (Cu²⁺) was investigated using this technique. nih.gov The changes in the absorption spectrum upon addition of the metal ion allowed for the determination of the binding stoichiometry, which was found to be 2:1 (ligand:metal) for several derivatives. nih.gov This demonstrates the utility of UV-Vis spectroscopy in characterizing the coordination chemistry of this compound.

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is dictated by the conjugated π-system of the quinoline ring. The spectra typically exhibit intense absorption bands corresponding to π→π* transitions and lower intensity bands from n→π* transitions. The amino (-NH₂) and carboxylic acid (-COOH) groups significantly influence these transitions through their electronic effects.

The amino group acts as an auxochrome, an electron-donating group that can increase the wavelength (bathochromic shift) and intensity (hyperchromic effect) of the absorption maxima. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, extending the conjugation. The carboxylic acid group, being electron-withdrawing, can have the opposite effect (hypsochromic shift).

Table 1: Typical Electronic Transitions in Substituted Quinoline Systems

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| π→π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 220-350 nm |

| n→π * | Excitation of a non-bonding electron (from N or O) to a π* antibonding orbital. | >350 nm |

Spectroelectrochemical Property Correlations

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide insights into the electronic properties of molecules as they undergo oxidation or reduction. For this compound and its complexes, this technique correlates the applied electrode potential with changes in the UV-Vis absorption spectrum.

By applying a specific potential, the compound can be controllably oxidized or reduced. The resulting change in its electronic structure leads to a new absorption spectrum, characteristic of the newly formed species (e.g., a radical cation or anion). This allows for the identification of transient redox intermediates and final products.

Studies on the related compound 8-aminoquinoline (8AQ) have successfully used a combination of cyclic voltammetry and UV-Vis spectroscopy to understand its redox behavior. chemrxiv.orgresearchgate.net The oxidation pathway of 8AQ was found to be highly dependent on pH, while the reduction process follows a single pathway. chemrxiv.orgresearchgate.net By comparing experimental spectroelectrochemical data with calculated UV-Vis spectra, researchers can confidently identify the products formed at different potentials. charge-transfer.pl This powerful correlation provides a deeper understanding of the molecule's redox stability and the electronic structure of its various oxidation states.

Table 2: Correlation of Electrochemical Events and Spectroscopic Response

| Electrochemical Process | Applied Potential | Effect on Molecular Structure | Expected Spectroscopic Change |

|---|---|---|---|

| Oxidation | Positive | Removal of electron(s) | Shift in λₘₐₓ, appearance of new absorption bands for the oxidized species. |

| Reduction | Negative | Addition of electron(s) | Shift in λₘₐₓ, appearance of new absorption bands for the reduced species. |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, standard mass spectrometry (MS) would reveal the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass with extremely high accuracy (typically to four or five decimal places). nih.govquality-assistance.com This precision allows for the unambiguous determination of the molecular formula. The experimentally measured exact mass can be compared to the theoretically calculated mass for the formula C₁₀H₈N₂O₂, providing definitive confirmation of the compound's identity and purity. nih.gov HRMS is also crucial for identifying and characterizing impurities or degradation products in a sample. quality-assistance.com

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem |

| Nominal Mass | 188 g/mol | PubChem nih.gov |

| Theoretical Exact Mass | 188.058577502 Da | PubChem nih.gov |

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of solid materials. americanpharmaceuticalreview.com It provides fundamental information about the atomic arrangement within a solid, allowing for the distinction between crystalline and amorphous forms. mdpi.com

For this compound, PXRD analysis is used to:

Confirm Crystallinity: A crystalline sample produces a unique pattern of sharp diffraction peaks (Bragg peaks), while an amorphous solid yields a broad, diffuse halo. mdpi.com

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. As polymorphs can have different physical properties, PXRD is essential for identifying and controlling the solid form. mdpi.comcardiff.ac.uk

Assess Purity: The presence of other crystalline phases or impurities can be detected by the appearance of unexpected peaks in the diffractogram. americanpharmaceuticalreview.com

Structural Information: While single-crystal X-ray diffraction provides a complete three-dimensional structure, PXRD data can be used to determine unit cell parameters and can even be used for full structure solution in some cases. cardiff.ac.ukmdpi.com

The PXRD pattern serves as a unique "fingerprint" for the crystalline solid of this compound, making it an invaluable tool for quality control and solid-state research. americanpharmaceuticalreview.com

Table 4: Information Derived from Powder X-ray Diffraction (PXRD) Analysis

| Information | Description |

|---|---|

| Crystallinity | Distinguishes between ordered crystalline material and disordered amorphous material. |

| Phase Identity | Provides a unique diffraction pattern that acts as a fingerprint for a specific crystalline phase. |

| Polymorph Screening | Differentiates between various crystalline polymorphs of the same compound. |

| Purity Analysis | Detects the presence of crystalline impurities in a sample. |

| Unit Cell Dimensions | The positions of the diffraction peaks can be used to determine the size and shape of the unit cell. |

Computational Chemistry and Theoretical Investigations of 8 Aminoquinoline 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and reactivity of 8-aminoquinoline-2-carboxylic acid and its derivatives. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometries and predict various electronic properties. nih.govresearchgate.net

Studies on related 8-aminoquinoline (B160924) derivatives have demonstrated the utility of DFT in understanding their molecular structure. For instance, in Schiff bases derived from 8-aminoquinoline, DFT calculations have been used to determine bond lengths and angles, providing insights into the molecule's conformation. nih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov For example, in two 8-aminoquinoline-derived Schiff bases, the calculated HOMO-LUMO gaps were 3.82 eV and 4.08 eV, indicating their potential biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the electron-rich and electron-poor regions of a molecule. These maps help in predicting sites for electrophilic and nucleophilic attacks, thus providing a visual representation of the molecule's reactivity. nih.gov Furthermore, DFT is employed to correlate experimental spectroscopic data, such as IR spectra, with theoretical calculations to confirm structural assignments. nih.gov

Table 1: Calculated Bond Lengths for an 8-Aminoquinoline Derived Schiff Base (LNAPH) using DFT nih.gov

| Bond | Bond Length (Å) |

| N1–C2 | 1.393 |

| N1–C4 | 1.275 |

| N2–C3 | 1.358 |

| O1–C6 | 1.354 |

Mechanistic Elucidation via Computational Modeling of Reaction Pathways

Computational modeling, particularly using DFT, plays a crucial role in elucidating the mechanisms of reactions involving 8-aminoquinoline derivatives. While specific studies on the reaction pathways of this compound itself are not detailed in the provided results, the principles can be inferred from related systems. For instance, in the context of C(sp²)–H arylation reactions directed by an 8-aminoquinoline auxiliary, computational studies could be employed to model the transition states and intermediates of the palladium-catalyzed reaction. acs.orgnih.gov This would involve calculating the energies of various proposed intermediates and transition states to determine the most favorable reaction pathway.

Such computational investigations can provide insights into the role of catalysts, the effects of different solvents and additives, and the reasons for observed regioselectivity and stereoselectivity. By mapping the potential energy surface of the reaction, researchers can understand the energetic barriers associated with different mechanistic steps, such as oxidative addition, C-H activation, and reductive elimination.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The structure and properties of this compound in the solid state and in solution are significantly influenced by intermolecular interactions, primarily hydrogen bonding and π-π stacking. The molecule possesses both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the quinoline (B57606) nitrogen and carboxylic oxygen atoms), facilitating the formation of intricate hydrogen-bonding networks. libretexts.orgnih.gov

In the solid state, carboxylic acids are known to form dimers through strong hydrogen bonds between their -COOH groups. libretexts.orgnih.gov Additionally, the amino group and the quinoline nitrogen of this compound can participate in hydrogen bonding with neighboring molecules or solvent molecules. researchgate.net Theoretical studies on similar systems, like 8-hydroxyquinoline (B1678124) derivatives, have utilized quantum chemical calculations to analyze the strength and nature of these interactions. nih.gov Methods like Atoms in Molecules (AIM) theory can be used to characterize the bond critical points and quantify the strength of hydrogen bonds. nih.govorientjchem.org

Quantum Chemical Calculations for Electrochemical Properties

Quantum chemical calculations are instrumental in predicting the electrochemical properties of molecules like this compound. The energies of the HOMO and LUMO, calculated using methods like DFT, are directly related to the molecule's ionization potential and electron affinity, respectively. These values can be used to estimate the redox potentials of the molecule.

For instance, a lower LUMO energy suggests that the molecule can be more easily reduced, while a higher HOMO energy indicates that it can be more easily oxidized. These theoretical predictions can be correlated with experimental electrochemical data obtained from techniques like cyclic voltammetry. While specific calculations for this compound were not found, studies on related quinoline derivatives demonstrate the application of these methods.

Molecular Docking Simulations for Ligand-Target Interactions in Academic Contexts

Molecular docking is a computational technique widely used in drug discovery and molecular biology to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or DNA. nih.govresearchgate.net In the academic study of this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential biological activities.

These simulations place the ligand into the binding site of a target protein and score the different binding poses based on a scoring function that estimates the binding free energy. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For example, docking studies on quinoline derivatives have been used to investigate their potential as inhibitors of enzymes like P-glycoprotein and as antibacterial agents. nih.govnih.gov The results of these simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Quinoline Derivative nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 17 | P-glycoprotein (6C0V) | -9.22 |

It is important to note that molecular docking is a predictive tool, and the results should ideally be validated by experimental binding assays.

In Vitro Biological Research Perspectives and Mechanistic Insights Excluding Clinical Data and Specific Dosages

Modulation of Metal Ion Homeostasis in In Vitro Biological Systems

Chelation of Biologically Relevant Metal Ions (e.g., Copper, Iron, Zinc)

The 8-aminoquinoline (B160924) scaffold is a recognized chelating agent, and derivatives of 8-aminoquinoline-2-carboxylic acid have been investigated for their ability to bind essential metal ions. nih.govsioc-journal.cn This chelating property is considered a potential mechanism for their biological activities. nih.gov

Studies have demonstrated the copper-chelating ability of 8-aminoquinoline derivatives. nih.gov For instance, new compounds based on the 8-aminoquinoline motif with a side chain at the C2 position were designed and synthesized to act as copper chelators. sioc-journal.cn UV-Vis spectroscopy has been employed to confirm the formation of Cu(II)-compound complexes. nih.gov In one study, five out of eight synthesized 8-aminoquinoline derivatives were shown to complex with Cu²⁺ in a 2:1 stoichiometry. nih.gov The affinity of these ligands for both Cu(II) and Zn(II) has been reported, with some derivatives showing specificity for copper chelation. sioc-journal.cn For example, the compound TDMQ29 exhibited a high affinity for copper with a log Kapp[Cu(II)-TDMQ29] of 15.7, while its affinity for zinc was significantly lower at log Kapp[Zn(II)-TDMQ29] of 5.8. sioc-journal.cn

The chelation of metal ions is believed to be a key factor in the therapeutic potential of these compounds, particularly in the context of diseases associated with metal dysregulation. sioc-journal.cn It is speculated that chelation with divalent metals through the co-planar arrangement of the carboxylic acid and the nitrogen atom could be a potential molecular mechanism for their pharmacological effects. nih.gov

Impact on Oxidative Stress Pathways and Antioxidant Activity

Derivatives of this compound have been investigated for their potential to mitigate oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions. nih.gov

In vitro studies have shown that certain 8-aminoquinoline derivatives possess antioxidant properties. nih.gov For example, a series of 8-quinoline-N-substituted derivatives linked to natural antioxidants like lipoic, caffeic, and ferulic acids were shown to scavenge oxygen radicals in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov Specifically, caffeic acid derivatives demonstrated good antioxidant activity, with a radical scavenging percentage higher than that of caffeic acid itself. nih.gov

Furthermore, selected compounds have demonstrated cytoprotective effects in a photoreceptor-like cell model (661W cells) subjected to hydrogen peroxide-induced oxidative damage. nih.gov These compounds were able to reduce intracellular ROS generation and decrease the expression of acrolein, a marker of lipid peroxidation. nih.gov The neuroprotective effects of two 8-aminoquinoline–uracil (B121893) copper complexes were also observed in human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide. acs.org These complexes were found to restore cell survival, alleviate apoptotic cascades, and maintain antioxidant defense. acs.org

It's important to note that not all quinoline (B57606) derivatives exhibit strong antioxidant activity. In one study, several quinoline-related carboxylic acid derivatives, including quinoline-2-carboxylic acid, lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

Studies on Specific Enzyme Targets (e.g., Sirtuins)

Recent research has explored the interaction of 8-aminoquinoline derivatives with specific enzyme targets, including sirtuins (SIRTs). Sirtuins are a class of NAD⁺-dependent enzymes that play crucial roles in cellular homeostasis, and their dysregulation is linked to various diseases. nih.gov

In silico molecular docking studies have suggested that synthetic 8-aminoquinoline-based metal complexes can act as SIRT1 activators. acs.org These studies indicated that the uracil ligands (5-iodouracil and 5-nitrouracil) were important for effective binding to the SIRT1 protein. acs.org The binding modalities of two metal complexes and the parent 8-aminoquinoline ligand shared common interacting amino acid residues with resveratrol, a known SIRT1 activator. acs.org

Furthermore, in vitro studies on human neuroblastoma SH-SY5Y cells showed that two 8-aminoquinoline–uracil copper complexes could prevent mitochondrial dysfunction by upregulating the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway. acs.org This suggests a potential mechanism by which these compounds exert their neuroprotective effects against oxidative damage. acs.org

Antimicrobial and Antimalarial Activity: Mechanistic Investigations (In Vitro)

The 8-aminoquinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs. nih.govnih.gov Derivatives of this class of compounds have also been investigated for their broader antimicrobial properties. nih.gov

Interaction with Pathogen-Specific Processes

The antimalarial activity of 8-aminoquinolines is multifaceted. nih.govnih.gov One proposed mechanism involves the formation of quinone-imine metabolites, which can generate hydrogen peroxide and induce oxidative stress within erythrocytes, the host cells for the malaria parasite. nih.gov It is also suggested that the dissociation of lipophilic 8-aminoquinoline-metal complexes within the parasite can release the 8-aminoquinoline chelator. nih.gov This chelator can then interfere with parasitic enzymes by interacting with sulfhydryl (SH) or amino (NH₂) groups, or with essential metal ions within the enzyme, ultimately inhibiting the growth of Plasmodium falciparum. nih.gov

Furthermore, the antimicrobial activity of 8-aminoquinoline derivatives has been demonstrated against various bacteria. nih.gov For instance, copper complexes of 8-aminoquinoline-5-substituted uracils have shown antimicrobial activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov It has been observed that these metal complexes can be more effective antimicrobials than 8-aminoquinoline alone. nih.gov The ability of quinoline-based compounds to act as potent chelators with high lipophilicity is believed to contribute to their antimicrobial effects by inhibiting the growth of parasites and interfering with processes like glycolysis through the inactivation of metalloprotein oxidases. nih.gov

Structure-Activity Relationship Studies (In Vitro)

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and modifications to its core, particularly at the 2-carboxylic acid position, have led to the development of derivatives with a range of biological activities. In vitro studies have provided crucial insights into the structure-activity relationships (SAR) that govern these effects.

Derivatives of 8-aminoquinoline have been explored for various therapeutic areas, with research indicating that the quinoline nucleus is not always essential for certain biological activities, as some naphthalene (B1677914) ring analogues have shown antimalarial properties. who.int However, the 8-aminoquinoline ring system remains a cornerstone for developing new agents. Modifications to this ring system, such as the introduction of substituents, significantly impact activity. For instance, while a 6-methoxy group often enhances antimalarial activity, introducing groups at the 7-position generally leads to a loss of activity. who.int

Recent research has focused on creating hybrid molecules where the 8-aminoquinoline scaffold is linked to other bioactive moieties. In one such study, 8-aminoquinoline was combined with natural antioxidant acids like lipoic, caffeic, and ferulic acid via different amino acid linkers. nih.gov The resulting compounds were evaluated for their antioxidant and cytoprotective effects. The study found that caffeic acid derivatives (compounds 4-6 ) exhibited the best radical-scavenging activity, surpassing that of the parent caffeic acid. nih.gov This suggests that the conjugation to the 8-aminoquinoline scaffold can enhance the inherent properties of the natural acids.

In another approach, 8-aminoquinoline-melatonin hybrids were synthesized and evaluated as multifunctional agents for Alzheimer's disease. nih.gov The SAR studies indicated that the nature of the linker and the carbamate (B1207046) group were crucial for activity. Compounds with a carbamate group showed significant butyrylcholinesterase (BuChE) inhibitory activity and high selectivity over acetylcholinesterase (AChE). nih.gov Specifically, compounds c3 and c5 demonstrated superior inhibitory effects on Aβ aggregation. nih.gov

Furthermore, converting the carboxylic acid at the C2 position into various carboxamides has been a fruitful strategy. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and tested as carbonic anhydrase (CA) inhibitors. nih.gov The study revealed that substitutions at the 8-position of the quinoline ring were critical for inhibitory activity against different human CA (hCA) isoforms. Compound 5h , in particular, showed potent inhibition of hCA I and hCA II in the nanomolar range, identifying it as a promising lead for developing selective inhibitors. nih.gov

The following table summarizes key in vitro structure-activity relationship findings for derivatives based on the 8-aminoquinoline scaffold.

| Scaffold/Derivative Class | Modification | In Vitro Biological Activity | Key Findings |

| 8-Aminoquinoline-Natural Acid Hybrids | Conjugation of 8-aminoquinoline with caffeic, ferulic, or lipoic acid via amino acid linkers. nih.gov | Antioxidant (DPPH radical scavenging), Copper Chelation, Cytoprotection. nih.gov | Caffeic acid derivatives showed the highest antioxidant activity. The 8-aminoquinoline moiety conferred copper-chelating ability. nih.gov |

| 8-Aminoquinoline-Melatonin Hybrids | Combination of 8-aminoquinoline and melatonin (B1676174) scaffolds with various linkers. nih.gov | Inhibition of Aβ aggregation, Cholinesterase Inhibition, Metal Chelation. nih.gov | Carbamate-containing compounds were potent and selective BuChE inhibitors. Specific derivatives showed strong Aβ aggregation inhibition and copper chelation. nih.gov |

| 8-Substituted Quinoline-2-Carboxamides | Alkyl and benzyl (B1604629) groups introduced at the 8-position of an N-(4-sulfamoylphenyl)quinoline-2-carboxamide core. nih.gov | Carbonic Anhydrase (CA) Inhibition. nih.gov | Compound 5h was a potent inhibitor of hCA I (K_I = 61.9 nM) and hCA II (K_I = 33.0 nM). nih.gov |

| 8-Aminoquinoline-Triterpenoid Amides | Amide linkage between 8-aminoquinoline and the carboxylic acid group of oleanonic or ursonic acid. mdpi.com | Anticancer and antiviral activities are known for the parent triterpenoic acids. mdpi.com | These derivatives are designed for improved biological applications and to facilitate further chemical modifications. mdpi.com |

Role as a Scaffold for Chemical Probes and Biological Tool Compounds

The unique chemical properties of the 8-aminoquinoline core, especially its ability to chelate metal ions, make it an exceptional scaffold for the design of chemical probes and biological tool compounds. nih.govmdpi.com These tools are instrumental for studying biological processes, detecting analytes, and facilitating complex chemical syntheses.

A prominent application of the 8-aminoquinoline scaffold is in the development of fluorescent probes for metal ions, particularly zinc (Zn²⁺). mdpi.com Derivatives of 8-amidoquinoline (where the amine is acylated) are widely used as fluorophores for Zn²⁺ detection in biological and environmental samples. These probes are valued for their fast reactivity, good selectivity, and biocompatibility. mdpi.com The introduction of carboxamide groups into the 8-aminoquinoline molecule can improve properties like water solubility and cell membrane permeability, which is crucial for biological applications. mdpi.com For example, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a classic and efficient fluorescent probe for biological zinc. mdpi.com

Beyond fluorescent probes, the 8-aminoquinoline moiety serves as a powerful directing group in organic synthesis, particularly in transition-metal-catalyzed C-H bond functionalization. mdpi.comacs.org By forming a stable complex with a metal catalyst, the 8-aminoquinoline amide directs the catalyst to a specific, otherwise unreactive, C-H bond, allowing for precise and efficient installation of new functional groups. mdpi.com This strategy has been employed to create novel derivatives of natural products, enabling the study of their structure-activity and structure-property relationships. acs.org For instance, 8-aminoquinoline amides of triterpenoic acids like ursonic and oleanonic acid have been synthesized not only for their potential biological activity but also to serve as directing auxiliaries for functionalizing the triterpenoid (B12794562) core. mdpi.com

The scaffold is also a foundational component in the assembly of libraries of hybrid molecules for drug discovery. By starting with 8-aminoquinoline and using techniques like click chemistry, researchers have synthesized libraries of novel quinoline-1,2,3-triazole hybrids to screen for new antimicrobial agents. researchgate.net This modular approach allows for the rapid generation of diverse structures, increasing the probability of discovering new pharmacophores with potent biological activities. researchgate.net

The table below provides examples of this compound and its derivatives used as scaffolds for probes and tool compounds.

| Compound/Probe Class | Application | Mechanism/Principle of Use | Example |

| 8-Amidoquinoline Derivatives | Fluorescent Probes for Zn²⁺. mdpi.com | The 8-aminoquinoline core acts as a chelating fluorophore. Binding to Zn²⁺ forms a complex that significantly enhances fluorescence intensity. mdpi.com | 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) forms a 2:1 complex with Zn²⁺, leading to a 4-fold increase in fluorescence. mdpi.com |

| 8-Aminoquinoline Amides | Directing Group in C-H Activation. mdpi.comacs.org | The nitrogen atoms of the quinoline ring and the amide chelate a transition metal (e.g., Palladium), directing the catalytic functionalization of a nearby C-H bond. mdpi.com | Used to direct the C-H arylation of complex molecules like myrtenal (B1677600) derivatives. acs.org |

| 8-Aminoquinoline Scaffold | Library Synthesis for Drug Discovery. researchgate.net | Serves as the starting material and core structure for creating a diverse set of hybrid molecules through reactions like click chemistry. researchgate.net | Synthesis of a library of 8-aminoquinoline-1,2,3-triazole hybrids for antimicrobial screening. researchgate.net |

| 8-Aminoquinoline Hybrids | Multi-Target-Directed Ligands. nih.gov | The scaffold is combined with other pharmacophores to create a single molecule designed to interact with multiple biological targets. nih.gov | 8-aminoquinoline-melatonin hybrids designed to chelate metals, inhibit cholinesterases, and block Aβ aggregation for Alzheimer's disease research. nih.gov |

Future Research Directions and Emerging Innovations

Development of Next-Generation Catalytic Systems Employing 8-Aminoquinoline (B160924) Scaffolds

The 8-aminoquinoline moiety is a well-established directing group in organic synthesis, facilitating a variety of C-H functionalization reactions. acs.orgwikipedia.org The future in this area lies in the development of more sophisticated and efficient catalytic systems that leverage the unique properties of this scaffold. Research is moving towards creating novel bioorthogonal catalysts, where the scaffold material plays a critical role in modulating catalytic activity, stability, and selectivity for specific biological applications. nih.govresearchgate.net These next-generation systems aim to expand the scope of bioorthogonal reactions, improve their efficiency, and overcome the limitations of current catalysts. researchgate.net

A key area of development is in transition metal catalysis. The 8-aminoquinoline amide has proven to be a highly effective directing group for palladium-catalyzed C(sp²)–H arylation, allowing for the synthesis of complex molecular architectures from simple precursors. acs.org Similarly, microwave-assisted, palladium-catalyzed Buchwald-Hartwig amination using 8-aminoquinoline scaffolds has been shown to be a versatile and efficient method for creating new derivatives. arkat-usa.orgresearchgate.net Future work will likely focus on expanding the range of compatible transition metals and reaction types, as well as developing catalysts with enhanced turnover numbers and broader substrate scopes. The goal is to create multifunctional catalysts where the scaffold not only directs the reaction but also provides a microenvironment that enhances reactivity and selectivity. nih.gov

| Catalytic Reaction | Metal/Reagents | Role of 8-Aminoquinoline | Research Focus |

| C(sp²)–H Arylation | Pd(OAc)₂, AgOAc | Directing Group | Accessing chiral cyclobutane (B1203170) keto acids. acs.org |

| Buchwald-Hartwig Amination | Pd(0), BINAP-ligand | Scaffold for N-arylation | Synthesis of chemosensor building blocks. arkat-usa.orgresearchgate.net |

| Bioorthogonal Catalysis | Pd, Cu, Au, Fe | Catalyst Scaffold | Targeted drug delivery, biosensing, and bioimaging. nih.govresearchgate.net |

Advanced Ligand Design for Enhanced Selectivity and Tunability

The chelating ability of the 8-aminoquinoline core is fundamental to many of its applications. A major thrust of future research is the rational design of advanced ligands with heightened selectivity and tunable properties for specific metal ions or biological targets. Scientists are introducing various side chains and functional groups to the 8-aminoquinoline scaffold to fine-tune affinity and selectivity. arkat-usa.org For instance, attaching a bidentate amine side chain at the C2 position of the 8-aminoquinoline motif has been explored to create specific tetradentate Cu(II) chelators. researchgate.net

The goal is to achieve high specificity, such as strong and selective chelation of Cu(II) over other biologically relevant metal ions like Zn(II). researchgate.netsioc-journal.cn This is crucial for applications in treating diseases associated with metal dyshomeostasis. researchgate.netnih.gov Studies have shown that modifications at the N1-position of related imidazoquinolines can significantly influence binding affinity and selectivity for Toll-like receptors (TLR) 7 and 8, suggesting a promising strategy for 8-aminoquinoline derivatives as well. acs.org By systematically modifying the scaffold, researchers aim to develop ligands that can precisely target specific ions or receptors, enhancing therapeutic efficacy and minimizing off-target effects.

| Derivative Type | Modification | Target | Outcome |

| TDMQ Chelators | Lateral chain at C2 position | Cu(II) vs. Zn(II) | High specificity for copper chelation. sioc-journal.cn |

| Bis(8-aminoquinoline) | Bidentate amine side chain | Cu(II) | Acts as specific tetradentate Cu(II) chelators. researchgate.net |

| Chemosensor Precursors | N-arylation | Metal Ions (Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺) | Fine-tuning of affinity and selectivity for ion sensing. arkat-usa.orgresearchgate.net |

Exploration of Novel Chelation-Based Applications

Building on advanced ligand design, researchers are exploring novel applications that harness the specific chelation properties of 8-aminoquinoline derivatives. A significant area of innovation is the development of highly sensitive and selective chemosensors for the detection of metal ions. arkat-usa.org These sensors are vital tools in fields ranging from environmental monitoring (wastewater analysis) to neurobiology and cancer therapy. researchgate.net The 8-aminoquinoline-2-carbaldehyde scaffold, for example, is being developed as a versatile building block for chemosensors, as the aldehyde group allows for further functionalization to tune the sensor's characteristics. arkat-usa.org

Another critical application is in the field of neurodegenerative diseases, where the overproduction of reactive oxygen species (ROS) and altered metal ion balance are key pathological features. nih.gov Novel 8-aminoquinoline derivatives are being designed to act as metal chelators that can restore metal homeostasis. nih.govdovepress.com For example, compounds combining the 8-aminoquinoline scaffold with natural antioxidants have been shown to chelate copper, a metal involved in ROS-induced degeneration, and exhibit cytoprotective effects in models of oxidative stress. nih.gov The ability of these compounds to selectively chelate redox-active metal ions like copper makes them promising candidates for therapies targeting diseases like Alzheimer's and retinitis pigmentosa. researchgate.netsioc-journal.cnnih.gov

| Application | Derivative/Scaffold | Mechanism | Target Disease/Field |

| Chemosensors | 8-Aminoquinoline-2-carbaldehydes | Metal-ion chelation leading to a detectable signal (fluorescent, optical, etc.). | Analytical Chemistry, Neurobiology, Wastewater Analysis. arkat-usa.orgresearchgate.net |

| Neuroprotection | 8-Quinoline-N-substituted derivatives with antioxidants | Chelation of copper ions and scavenging of reactive oxygen species (ROS). | Neurodegenerative Diseases (e.g., Retinitis Pigmentosa). nih.gov |

| Metal Homeostasis Regulation | Bis(8-aminoquinoline) ligands | Specific and high-affinity chelation of Cu(II) ions. | Alzheimer's Disease. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Future research on 8-aminoquinoline-2-carboxylic acid and its derivatives will heavily involve the integration of modern, sustainable synthesis techniques. Methodologies such as microwave-assisted synthesis are already being employed to improve reaction efficiency, offering good yields and simpler setups for reactions like the Buchwald-Hartwig amination. arkat-usa.org

Electrochemical synthesis is emerging as another powerful and green tool for assembling valuable organic compounds. acs.org This method can replace toxic reagents, reduce energy consumption, and allow for the in-situ generation of reactive species, aligning with the principles of green chemistry. acs.org Furthermore, the use of flow-injection analysis in studies of 8-aminoquinoline derivatives points to the compatibility of these compounds with continuous flow chemistry. arkat-usa.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. The adoption of these sustainable methodologies will be crucial for the efficient and environmentally responsible production of 8-aminoquinoline-based compounds for various applications.

Synergistic Approaches: Computational-Experimental Integration for Rational Design

The development of novel molecules is increasingly driven by a synergy between computational modeling and experimental validation. This integrated approach allows for the rational design of 8-aminoquinoline derivatives with precisely tailored properties. manchester.ac.uk Computational tools are becoming indispensable for understanding and modeling molecular interactions, which is key to designing molecules with high affinity and specificity for their targets. nih.gov